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molecular formula C7H5ClN2S2 B8489369 4-Chloro-6-(methylthio)thieno[3,2-d]pyrimidine

4-Chloro-6-(methylthio)thieno[3,2-d]pyrimidine

Cat. No. B8489369
M. Wt: 216.7 g/mol
InChI Key: HZJRMJFSEBGODW-UHFFFAOYSA-N
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Patent
US08815879B2

Procedure details

As shown in scheme I, cyclisation of ethyl 3-amino-5-(methylthio)-thiophene-2-carboxylate using formamide and further treatment with phosphorous oxychloride gave 4-chloro-6-(methylthio)thieno[3,2-d]pyrimidine in good yield. Treatment of this 4-chlorocompound with 3-amino-5-tert-butylselenophene-2-carboxamide in the presence of DMF/NaOH gave 3-(6-(methylthio)thieno[3,2-d]pyrimidin-4-ylamino)-5-tert-butylselenophene-2-carboxamide.
Name
ethyl 3-amino-5-(methylthio)-thiophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([S:7][CH3:8])[S:4][C:3]=1[C:9](OCC)=O.[CH:14]([NH2:16])=O.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:9]1[C:3]2[S:4][C:5]([S:7][CH3:8])=[CH:6][C:2]=2[N:1]=[CH:14][N:16]=1

Inputs

Step One
Name
ethyl 3-amino-5-(methylthio)-thiophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC(=C1)SC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=C(S2)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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